molecular formula C9H4BrF2N B2700947 3-Bromo-6,7-difluoroquinoline CAS No. 1841081-70-6

3-Bromo-6,7-difluoroquinoline

Cat. No.: B2700947
CAS No.: 1841081-70-6
M. Wt: 244.039
InChI Key: OKICKXMXHFBARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6,7-difluoroquinoline is a chemical compound with the CAS Number: 1841081-70-6 . It has a molecular weight of 244.04 and its IUPAC name is this compound . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4BrF2N/c10-6-1-5-2-7(11)8(12)3-9(5)13-4-6/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Ligand Formation

3-Bromo-6,7-difluoroquinoline serves as a precursor in the synthesis of various chemical compounds through chemical reactions such as the Friedländer synthesis. For instance, it has been used in the formation of novel chelating ligands by undergoing the Friedländer condensation with enolizable ketones to afford bidentate and tridentate 6-bromoquinoline derivatives. These derivatives demonstrate significant potential in forming biquinolines or being converted into alkynyl derivatives under specific conditions, showing unusually high emission quantum yields for 6,6'-biquinolines (Hu, Zhang, & Thummel, 2003).

Antitumor Activity

Research into this compound derivatives has explored their potential in antitumor applications. A method for synthesizing 3-bromomethyl-2-chloro-4-fluoromethylquinolines, which are analogs of the antitumor alkaloid luotonin A, has been developed. These compounds retain antitumor activity by inducing apoptosis in cultured tumor cells and inhibiting DNA-topoisomerase I (Golubev et al., 2010).

Photolabile Protecting Groups

Brominated derivatives of quinoline, such as this compound, have been explored for their utility as photolabile protecting groups in synthetic chemistry. These compounds exhibit a greater single-photon quantum efficiency compared to other photolabile groups and have shown potential for multiphoton-induced photolysis, making them suitable for use in vivo due to their increased solubility and low fluorescence characteristics. This application is particularly relevant in the controlled release of biological messengers (Fedoryak & Dore, 2002).

Antibacterial Activities

The potential antibacterial activity of this compound derivatives has been investigated, with studies indicating their efficacy against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). These compounds, synthesized through Chan–Lam coupling, exhibit varying yields and antibacterial activities based on the solvents and conditions used in their synthesis. Their molecular docking studies have highlighted the structural features critical to their activity, suggesting a promising avenue for the development of new antibacterial agents (Arshad et al., 2022).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-bromo-6,7-difluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2N/c10-6-1-5-2-7(11)8(12)3-9(5)13-4-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKICKXMXHFBARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.